molecular formula C10H6ClFN2 B2393378 3-Chloro-6-(3-fluorophenyl)pyridazine CAS No. 66573-61-3

3-Chloro-6-(3-fluorophenyl)pyridazine

Cat. No.: B2393378
CAS No.: 66573-61-3
M. Wt: 208.62
InChI Key: SWHBEWAGUFMFCG-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-fluorophenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(3-fluorophenyl)pyridazine typically involves the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate then undergoes cyclization with 1,3-dichloroacetone under acidic conditions to yield the desired pyridazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(3-fluorophenyl)pyridazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridazine derivatives.

    Oxidation: Formation of pyridazine N-oxides.

    Reduction: Formation of reduced pyridazine derivatives.

Scientific Research Applications

3-Chloro-6-(3-fluorophenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3-fluorophenyl)pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(4-fluorophenyl)pyridazine
  • 3-Chloro-6-(2-fluorophenyl)pyridazine
  • 3-Chloro-6-(3-chlorophenyl)pyridazine

Uniqueness

3-Chloro-6-(3-fluorophenyl)pyridazine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its biological activity and chemical reactivity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs .

Properties

IUPAC Name

3-chloro-6-(3-fluorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-10-5-4-9(13-14-10)7-2-1-3-8(12)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHBEWAGUFMFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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